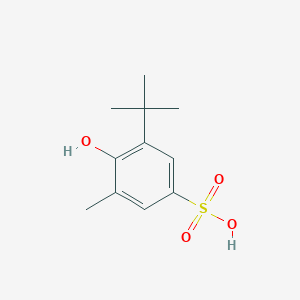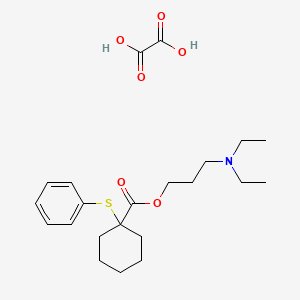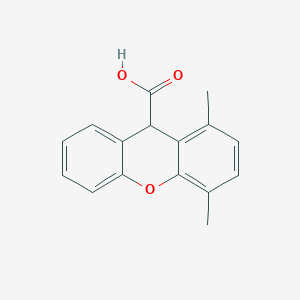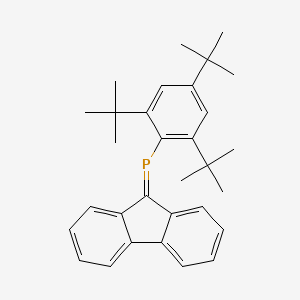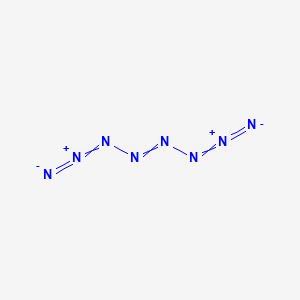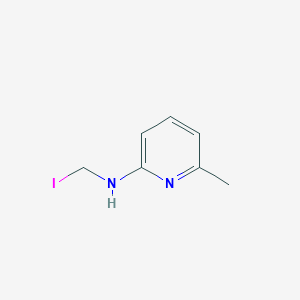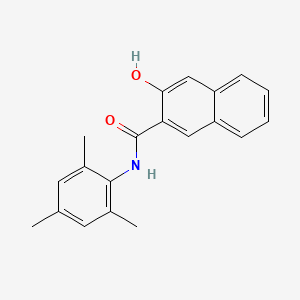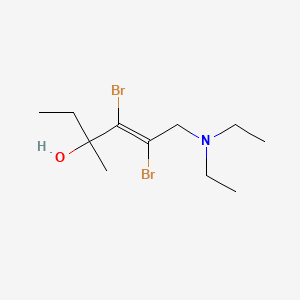
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is an organic compound characterized by the presence of bromine atoms, a diethylamino group, and a hydroxyl group on a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol typically involves the bromination of a suitable precursor, followed by the introduction of the diethylamino group. One common method involves the bromination of 3-methylhex-4-en-3-ol using bromine in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity of bromination. After bromination, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-one.
Reduction: 4,5-Dihydro-6-(diethylamino)-3-methylhex-4-en-3-ol.
Substitution: 4,5-Di(substituted)-6-(diethylamino)-3-methylhex-4-en-3-ol.
科学的研究の応用
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol exerts its effects depends on its interaction with molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 4,5-Dibromo-6-(methylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(ethylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(propylamino)-3-methylhex-4-en-3-ol
Comparison: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity compared to similar compounds with smaller alkyl groups. The bromine atoms also provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
100156-22-7 |
|---|---|
分子式 |
C11H21Br2NO |
分子量 |
343.10 g/mol |
IUPAC名 |
(E)-4,5-dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol |
InChI |
InChI=1S/C11H21Br2NO/c1-5-11(4,15)10(13)9(12)8-14(6-2)7-3/h15H,5-8H2,1-4H3/b10-9+ |
InChIキー |
UTGLQFJKQZOSNW-MDZDMXLPSA-N |
異性体SMILES |
CCC(C)(/C(=C(/CN(CC)CC)\Br)/Br)O |
正規SMILES |
CCC(C)(C(=C(CN(CC)CC)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


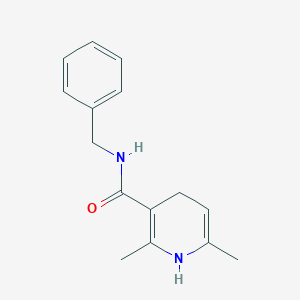

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
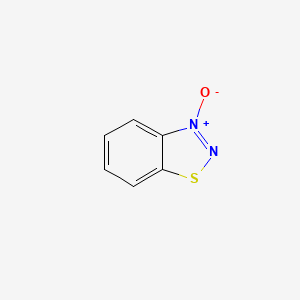
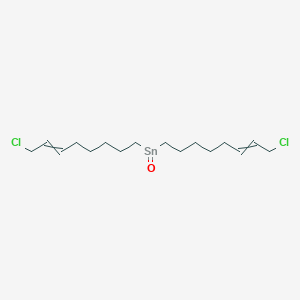
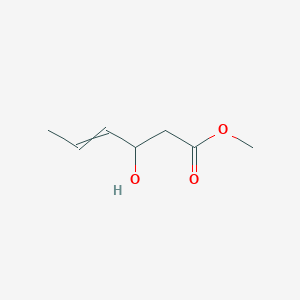
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
